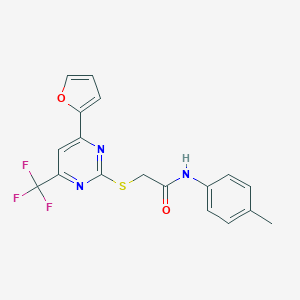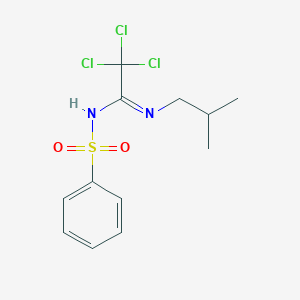
N-(2,2,2-trichloro-N-isobutylethanimidoyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,2-trichloro-N-isobutylethanimidoyl)benzenesulfonamide, commonly known as TCS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. TCS is an organic compound that is used in various industrial and commercial products, including personal care products, textiles, and plastics. The purpose of
Wirkmechanismus
The mechanism of action of TCS is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. TCS has been shown to inhibit the growth of a wide range of microorganisms, including gram-positive and gram-negative bacteria, as well as fungi.
Biochemical and Physiological Effects:
TCS has been shown to have a range of biochemical and physiological effects. TCS has been shown to have estrogenic activity in vitro, which has raised concerns about its potential impact on human health. TCS has also been shown to accumulate in the environment and can have toxic effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
TCS has several advantages for lab experiments, including its broad-spectrum antibacterial and antifungal activity, as well as its stability in various environments. However, TCS also has limitations, including its potential impact on human health and the environment, as well as its potential to interfere with other experimental results.
Zukünftige Richtungen
There are several future directions for research on TCS. One area of research is the development of alternative antibacterial and antifungal agents that are less harmful to the environment and human health. Another area of research is the development of methods for the detection and removal of TCS from the environment. Additionally, research is needed to better understand the mechanism of action of TCS and its potential impact on human health.
Synthesemethoden
TCS is synthesized through the reaction of 2,2,2-trichloro-N-isobutylethanimidoyl chloride with benzenesulfonamide. The reaction takes place in the presence of a base, such as sodium carbonate, and an organic solvent, such as dichloromethane. The resulting product is purified through crystallization and recrystallization.
Wissenschaftliche Forschungsanwendungen
TCS has been extensively studied in the scientific community due to its diverse applications. TCS is commonly used as an antibacterial agent in personal care products, such as soaps, shampoos, and toothpaste. TCS has also been used as a preservative in textiles and plastics to prevent the growth of bacteria and fungi. Additionally, TCS has been used as a marker for the detection of environmental contamination.
Eigenschaften
Molekularformel |
C12H15Cl3N2O2S |
|---|---|
Molekulargewicht |
357.7 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)-2,2,2-trichloro-N//'-(2-methylpropyl)ethanimidamide |
InChI |
InChI=1S/C12H15Cl3N2O2S/c1-9(2)8-16-11(12(13,14)15)17-20(18,19)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
QMDPADVJWPRWCK-UHFFFAOYSA-N |
SMILES |
CC(C)CN=C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CN=C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B284305.png)
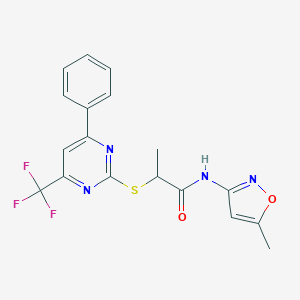
![N-(2-chloro-3-pyridinyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284307.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
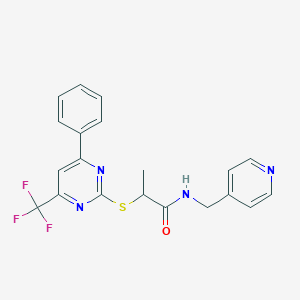
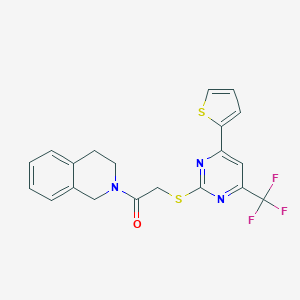
![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)
![N-(3-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284321.png)
![N-(4-bromophenyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284324.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284326.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284327.png)
